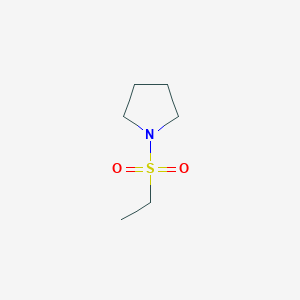
2-acetamido-3-(4-methylphenyl)propanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-acetamido-3-(4-methylphenyl)propanoic Acid” is a chemical compound with the CAS number 6955-13-1 . It is a derivative of phenylalanine .
Molecular Structure Analysis
The molecular structure of “2-acetamido-3-(4-methylphenyl)propanoic Acid” can be represented by the InChI code:InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-acetamido-3-(4-methylphenyl)propanoic Acid” include a molecular weight of 237.255 and a mono-isotopic mass of 237.10011 .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
One of the applications of related compounds is in the degradation of pharmaceuticals like acetaminophen (ACT) using advanced oxidation processes (AOPs). These processes are critical for removing persistent organic pollutants from water. The review by Qutob et al. (2022) highlights the effectiveness of AOPs in breaking down ACT into less harmful by-products, contributing to environmental protection and sustainability. The study emphasizes the need for advanced treatment methods to mitigate the ecological impact of pharmaceutical contaminants, providing a pathway for research into similar compounds like 2-acetamido-3-(4-methylphenyl)propanoic acid in environmental applications (Qutob et al., 2022).
Pharmacological Effects and Mechanisms
In pharmacological research, compounds similar to 2-acetamido-3-(4-methylphenyl)propanoic acid, such as inosine pranobex, demonstrate significant antiviral and immunomodulating effects. The review by Campoli-Richards et al. (1986) discusses the potential clinical benefits of inosine pranobex in treating various viral infections and conditions, highlighting the compound's immunomodulatory properties. This underscores the importance of synthetic compounds in developing treatments for infectious diseases and their potential in pharmacological applications (Campoli-Richards et al., 1986).
Environmental Adsorption and Elimination
The review by Igwegbe et al. (2021) focuses on the adsorption techniques for removing acetaminophen (ACT) from water, which can be extended to the study of similar compounds. It explores the efficiency of various adsorbents in capturing ACT, a common pollutant, from aqueous solutions. The findings suggest that specific adsorbents, like ZnAl/biochar, possess high potential for removing pharmaceutical pollutants, demonstrating the relevance of adsorption processes in environmental remediation and protection (Igwegbe et al., 2021).
Potential for Developing Novel Antidepressants
Research into receptor agonists, as discussed by Yang et al. (2012), highlights the potential of AMPA receptor agonists in treating depression. This suggests a promising avenue for developing new antidepressant drugs with rapid onset times. Although not directly mentioning 2-acetamido-3-(4-methylphenyl)propanoic acid, the exploration of receptor modulators in pharmacological research underlines the importance of investigating various compounds for their therapeutic potential, including those with similar structures or functions (Yang et al., 2012).
Propiedades
IUPAC Name |
2-acetamido-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXURQXKJWPBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403972 |
Source


|
| Record name | N-Acetyl-4-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-3-(4-methylphenyl)propanoic Acid | |
CAS RN |
6955-13-1 |
Source


|
| Record name | NSC20160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-4-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)







![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)


